molecular formula C11H17N B1308828 2,2-Dimethyl-1-phenylpropan-1-amine CAS No. 61501-04-0

2,2-Dimethyl-1-phenylpropan-1-amine

Cat. No. B1308828
CAS RN: 61501-04-0
M. Wt: 163.26 g/mol
InChI Key: INGIGRKEXZOVTB-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethyl-1-phenylpropan-1-amine is a structural analog of the psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and related compounds. These substances are part of a class of psychoactive drugs that have been studied for their effects on the central nervous system (CNS) and their potential to induce altered states of consciousness, which may provide insights into mental diseases and CNS function .

Synthesis Analysis

The synthesis of analogs of DOM, such as 2,2-Dimethyl-1-phenylpropan-1-amine, typically involves the modification of the phenyl-2-aminopropane structure. For example, the synthesis of various 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes has been described, which includes the introduction of different substituents like Br, Cl, I, NO2, NH2, and NHAc . Additionally, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives has been reported, which are structurally related and have been investigated for their biological activities .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-phenylpropan-1-amine and its analogs can be characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR. Crystallographic analysis can also provide detailed information about the conformation and arrangement of molecules in the solid state . The conformational analyses of related compounds have been conducted to understand the influence of different environments on their structure .

Chemical Reactions Analysis

The metabolism and chemical reactions of DOM and its analogs have been extensively studied. For instance, the stereoselective metabolism of DOM has been demonstrated in rabbit liver homogenates, showing that individual enantiomers can be metabolized at different rates . The in vivo metabolism of DOM in rabbits has also been explored, revealing the stereochemical factors that influence its metabolic fate . Moreover, the O-demethylation of DOM has been investigated, which is a key metabolic pathway that may relate to its psychotomimetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-1-phenylpropan-1-amine and its analogs are closely related to their molecular structure and stereochemistry. The pharmacological activities of these compounds, such as their psychotomimetic effects, are often associated with specific enantiomers . The study of their physical properties, such as solubility, melting point, and boiling point, is essential for understanding their behavior in biological systems and for the development of pharmaceutical formulations.

Scientific Research Applications

1. Solvent-free synthesis of propargylamines

  • Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .
  • Methods of Application : This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
  • Results or Outcomes : Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

  • Application Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
  • Methods of Application : The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
  • Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .

3. Quantification in urine

  • Application Summary : The first published data on the excretion study of NN-DMPPA to support the knowledge of NN-DMPPA in routine anti-doping control have been presented .
  • Methods of Application : The reliable gas chromatography-mass spectrometry quantitative method (GC-MS) has been validated and applied to the excretion study of NN-DMPPA .
  • Results or Outcomes : This study provides the first data on the excretion of NN-DMPPA, which can be used in routine anti-doping controls .

4. Preparation of 2,2-dimethylpropiophenone

  • Application Summary : 2,2-Dimethyl-1-phenyl-1-propanol, which is closely related to 2,2-Dimethyl-1-phenylpropan-1-amine, was used in the preparation of 2,2-dimethylpropiophenone .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .
  • Results or Outcomes : The outcome of this application is the successful synthesis of 2,2-dimethylpropiophenone .

5. Transfer Hydrogenolysis

  • Application Summary : Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .
  • Results or Outcomes : The outcome of this application is the successful synthesis of 2,2-dimethyl-1-phenyl-1-propanol .

6. Kinetic Resolution

  • Application Summary : Kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted on to a polypyrrole film has been reported .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves electrochemical procedures .
  • Results or Outcomes : The outcome of this application is the successful resolution of 2,2-dimethyl-1-phenyl-1-propanol .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

2,2-dimethyl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGIGRKEXZOVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395933
Record name 2,2-Dimethyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-phenylpropan-1-amine

CAS RN

61501-04-0
Record name α-(1,1-Dimethylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61501-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1-phenylpropan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MS Weiß, IV Pavlidis, P Spurr, SP Hanlon… - …, 2017 - Wiley Online Library
Amine transaminase (ATA) catalyzing stereoselective amination of prochiral ketones is an attractive alternative to transition metal catalysis. As wild‐type ATAs do not accept sterically …
M Genz, O Melse, S Schmidt, C Vickers, M Dörr… - …, 2016 - Wiley Online Library
Chiral amines are important building blocks, especially for the pharmaceutical industry. Although amine transaminases (ATAs) are versatile enzymes to synthesize chiral amines, the …
F Cheng, XL Chen, MY Li, XJ Zhang, DX Jia… - Enzyme and Microbial …, 2020 - Elsevier
The creation of an R-selective ω-amine transaminase (ω-ATA) as biocatalyst is crucial for the asymmetric amination of prochiral ketones to produce sitagliptin intermediates because …
Number of citations: 16 www.sciencedirect.com
DS Lee, JW Song, M Voß, E Schuiten… - Advanced Synthesis …, 2019 - Wiley Online Library
Enzyme cascade reactions for the synthesis of long chain aliphatic amines such as (Z)‐12‐aminooctadec‐9‐enoic acid, 10‐ or 12‐aminooctadecanoic acid, and 10‐amino‐12‐…
Number of citations: 29 onlinelibrary.wiley.com
M D. Patil, G Grogan, A Bommarius, H Yun - Catalysts, 2018 - mdpi.com
Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals. Recent advances in …
Number of citations: 142 www.mdpi.com
P Schaaf - 2017 - scholar.archive.org
Chemoenzymatic multistep one pot processes offer a highly attractive concept in synthetic chemistry. Due to the minimized number of workup and purification steps, the combination of …
Number of citations: 3 scholar.archive.org
T Nakai - 2007 - dspace.mit.edu
The development of a planar-chiral catalyst for the enantioselective additions of HN3 to hindered ketenes was investigated. It was demonstrated that a new planar-chiral catalyst (1.5) is …
Number of citations: 2 dspace.mit.edu
ICR Costa, ROMA de Souza, UT Bornscheuer - Tetrahedron: Asymmetry, 2017 - Elsevier
The asymmetric synthesis of serinol-derivatives was investigated employing different amine transaminases as biocatalysts. Under the optimized conditions conversions up to 92% and …
Number of citations: 11 www.sciencedirect.com
O Melse - 2022 - mediatum.ub.tum.de
Computer-aided enzyme engineering and drug discovery show great potential, but there are still several challenges to overcome including efficient consideration of protein-ligand …
Number of citations: 0 mediatum.ub.tum.de
L Greb, JM Lehn - Journal of the American Chemical Society, 2014 - ACS Publications
Chiral N-alkyl imines undergo unidirectional rotation induced by light and heat, thus providing a new class of molecular motors. Depending on the conformational flexibility of the stator …
Number of citations: 270 pubs.acs.org

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